molecular formula C16H14Cl2INO2 B3942305 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide

Cat. No.: B3942305
M. Wt: 450.1 g/mol
InChI Key: PRPFTJMRQOSVOH-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide is an organic compound characterized by the presence of dichlorophenoxy and iodophenyl groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2,4-dichlorophenoxybutanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a catalyst.

    Conversion to acid chloride: The 2,4-dichlorophenoxybutanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).

    Amidation: The acid chloride is reacted with 3-iodoaniline to form the final product, this compound, under suitable conditions such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)-N-(3-bromophenyl)butanamide
  • 4-(2,4-dichlorophenoxy)-N-(3-chlorophenyl)butanamide
  • 4-(2,4-dichlorophenoxy)-N-(3-fluorophenyl)butanamide

Uniqueness

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide is unique due to the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its analogs with different halogens. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2INO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPFTJMRQOSVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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